molecular formula C17H12FNO4S B4966509 2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid

Cat. No. B4966509
M. Wt: 345.3 g/mol
InChI Key: MZLWPOIYIBODOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid" often involves palladium-catalyzed cascade reactions, such as those used in the construction of benzofuro[2,3-c]pyridine skeletons through domino-style formation of bonds (Xiong et al., 2019)(Xiong et al., 2019). These methods provide a pathway to rapidly generate complex molecules with high selectivity.

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest can be characterized using techniques such as X-ray diffraction and density functional theory (DFT). These approaches have been used to confirm the structures of boric acid ester intermediates, revealing details about their conformation and electronic properties (Huang et al., 2021)(Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactions involving compounds like "2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid" can be diverse. For instance, the domino reactions in synthesizing benzothieno[2,3-c]pyridines involve cyclization processes (Tolkunov et al., 2012)(Tolkunov et al., 2012), illustrating the compound's reactivity and potential for creating complex structures.

Physical Properties Analysis

The physical properties of related compounds have been studied through various spectroscopic methods, revealing insights into their UV–visible absorption, photoluminescence, and electrochemical properties. For example, conductive poly-[2,5-di-(2-thienyl)-1H-pyrrole-1-(p-benzoic acid)] has been analyzed for its absorption and emission bands, demonstrating the compound's potential in electronic applications (Kim et al., 2010)(Kim et al., 2010).

Chemical Properties Analysis

Chemical properties, such as reactivity with various reagents and conditions, have been explored to understand the behavior of these compounds under different chemical reactions. The use of 2-(trifluoromethylsulfonyloxy)pyridine as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons (Keumi et al., 1988)(Keumi et al., 1988), for instance, showcases the versatility and utility of compounds within this chemical class.

properties

IUPAC Name

2-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4S/c18-11-6-2-3-7-12(11)19-15(20)9-14(16(19)21)24-13-8-4-1-5-10(13)17(22)23/h1-8,14H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLWPOIYIBODOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

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